セレン化ニッケル

説明

Synthesis Analysis

Nickel selenide can be synthesized through various methods, including hydrothermal and solvothermal techniques. Sobhani and Salavati‐Niasari (2014) described a hydrothermal process to synthesize nickel selenides (NiSe and NiSe2) using SeCl4, NiCl2⋅6H2O, cetyltrimethyl ammonium bromide (CTAB) as surfactant, and hydrazine hydrate as reductant at 180°C for 12 hours. The phase structure and morphology of Ni x Se y can be controlled by adjusting parameters such as the Ni/Se ratio, quantity of reductant, and reaction temperature (Sobhani & Salavati‐Niasari, 2014).

Wu et al. (2019) reported a one-step solvothermal synthesis of nickel selenide nanoparticles (Ni0.85Se) without surfactant or template, demonstrating high specific capacity as electrode materials for supercapacitors (Wu et al., 2019).

Molecular Structure Analysis

The molecular structure of nickel selenides varies depending on the synthesis conditions and can include phases such as hexagonal NiSe, cubic NiSe2, and others. The structural dimensionality significantly affects its electrocatalytic properties, as discussed by Kukunuri, Krishnan, and Sampath (2015), who synthesized nickel selenide nanostructures with different morphologies and observed their semiconducting nature and potential as photodetectors (Kukunuri, Krishnan, & Sampath, 2015).

Chemical Reactions and Properties

Nickel selenides serve as efficient electrocatalysts for hydrogen evolution reaction (HER) and oxygen evolution reaction (OER). Bhat and Nagaraja (2018) synthesized two different nickel selenide nanostructures and tested them as electrocatalysts for HER, showing promising results (Bhat & Nagaraja, 2018).

Physical Properties Analysis

The physical properties of nickel selenides, such as morphology, particle size, and phase, can be tailored by varying synthesis conditions. Sobhani, Davar, and Salavati‐Niasari (2011) demonstrated how temperature, reaction time, and reductant agent impact the morphology and particle sizes of nano-sized nickel selenide powders synthesized via a hydrothermal route (Sobhani, Davar, & Salavati‐Niasari, 2011).

Chemical Properties Analysis

Nickel selenides' chemical properties, such as electrocatalytic activity and stability, are influenced by their composition and structure. For instance, the Ni0.85Se/rGO nanosheet composite synthesized by Dong et al. (2017) showed superior electrocatalytic activity and stability as a counter electrode for dye-sensitized solar cells (DSSCs), achieving a power conversion efficiency of 9.75% (Dong et al., 2017).

科学的研究の応用

エネルギー貯蔵スーパーキャパシタ

セレン化ニッケルは、高性能ハイブリッドスーパーキャパシタ用の2元系粒子の合成に使用されてきました . これらのスーパーキャパシタは、急速な充放電、高い電力密度、低コスト、高い安全性で知られています . 最適なサンプルNi 0.95 Co 2.05 Se 4は、1 A g −1で1038.75 F g −1の大きな容量と優れた速度性能を示します .

水の分解のための電極触媒

セレン化ニッケルを含むニッケル系セレン化物は、酸素発生反応(OER)と水素発生反応(HER)の両方に対して、非貴金属電極触媒として広く使用されてきました . それらは、225 mV(η@10 mA/cm 2)の過電圧で水素発生反応(HER)に対して、309 mV(η@50 mA/cm 2)の過電圧で酸素発生反応(OER)に対して、優れた電気触媒性能を示します .

光学記録材料

セレン化ニッケルは、光学記録材料に使用できます . これらの材料は、レーザーを使用して読み取ることができるデジタル形式でデータを保存するために使用されます。

光ファイバー

セレン化ニッケルは、光ファイバーにも使用されています . これらのファイバーは、通信において、長距離にわたってデータを伝送するために使用されます。

センサー

セレン化ニッケルは、センサーにも応用されています . これらのセンサーは、環境モニタリング、ヘルスケア、産業プロセス制御など、さまざまな分野で使用できます。

太陽電池

セレン化ニッケルは、太陽電池に使用されています . これらのセルは、太陽光を電気エネルギーに変換し、再生可能なエネルギー源を提供します。

レーザー材料

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

selanylidenenickel | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ni.Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHASIAZYSXZCGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

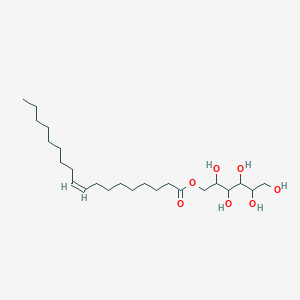

Canonical SMILES |

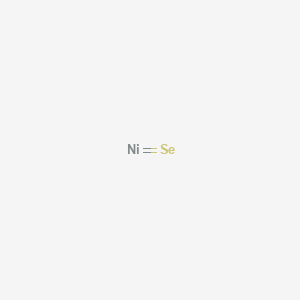

[Ni]=[Se] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NiSe | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00157023 | |

| Record name | Nickel selenide (NiSe) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00157023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

12137-13-2, 1314-05-2 | |

| Record name | Nickel selenide (Ni3Se2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12137-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nickel selenide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1314-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nickel selenide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001314052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1314-05-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=378342 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nickel selenide (NiSe) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00157023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nickel selenide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.834 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICKEL SELENIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KB76MY8R90 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the molecular formula and weight of nickel selenide?

A1: Nickel selenide exists in various stoichiometries, including nickel diselenide (NiSe2), nickel monoselenide (NiSe), and nickel sub-selenide (e.g., Ni3Se2). Their molecular weights vary accordingly. For instance, NiSe2 has a molecular weight of 213.67 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize nickel selenide?

A2: Common characterization techniques include X-ray diffraction (XRD) to determine crystal structure, scanning electron microscopy (SEM) for morphological analysis, X-ray photoelectron spectroscopy (XPS) for elemental composition and chemical states, and Raman spectroscopy to study vibrational modes and identify different phases of nickel selenide. [, , , , , , ]

Q3: How does the stoichiometry of nickel selenide affect its properties?

A3: The stoichiometry of nickel selenide significantly influences its electrochemical and catalytic properties. For instance, research on dye-sensitized solar cells (DSSCs) revealed that selenium-rich stoichiometries like NiSe2 and Ni3Se4 exhibited better performance as counter electrodes compared to nickel-rich stoichiometries. [] This difference arises from variations in electronic structure, conductivity, and surface properties.

Q4: How does the morphology of nickel selenide affect its performance?

A4: The morphology of nickel selenide plays a crucial role in its performance. For example, nickel selenide nanowires have demonstrated superior electrocatalytic activity for hydrogen evolution reaction (HER), oxygen reduction reaction (ORR), and glucose oxidation compared to spherical or hexagonal morphologies. [] The enhanced performance can be attributed to the higher surface area and increased number of active sites in nanowires.

Q5: What factors can influence the stability of nickel selenide in different applications?

A5: The stability of nickel selenide can be affected by factors such as operating temperature, pH, electrolyte composition, and applied potentials. For instance, in electrochemical water splitting, nickel selenide can undergo surface oxidation or dissolution, particularly at high anodic potentials. [] To enhance stability, researchers have explored strategies like incorporating carbon nanotubes, doping with other metals, and surface modifications. [, , ]

Q6: What are the key applications of nickel selenide in catalysis?

A6: Nickel selenide exhibits promising catalytic activity in various reactions, including:

- Electrocatalytic water splitting: Nickel selenide nanostructures have shown potential as both anode and cathode electrocatalysts for oxygen evolution reaction (OER) and hydrogen evolution reaction (HER), respectively. [, , ]

- Electrocatalytic CO2 reduction: Nickel selenide has been explored as an electrocatalyst for converting carbon dioxide into valuable chemicals, such as carbon monoxide, formate, and hydrocarbons. []

- Other catalytic applications: Nickel selenide has also demonstrated potential in organic reactions, such as the decomposition of hydrazine hydrate. []

Q7: How does the electronic structure of nickel selenide contribute to its catalytic activity?

A7: The electronic structure of nickel selenide, specifically the d-band electronic structure, plays a crucial role in its catalytic activity. Doping with other metals or creating heterojunctions can modify the d-band center, influencing the binding energy of reactants and intermediates on the catalyst surface, thus affecting the catalytic activity and selectivity. [, , , ]

Q8: How can the catalytic performance of nickel selenide be enhanced?

A8: Strategies to enhance the catalytic performance of nickel selenide include:

- Doping with heteroatoms: Introducing other metal atoms, such as iron or cobalt, into the nickel selenide lattice can enhance its electrocatalytic activity by modifying its electronic structure and creating more active sites. [, , ]

- Constructing heterostructures: Combining nickel selenide with other materials, like nickel oxide or nickel sulfide, can create synergistic effects, leading to improved catalytic performance. [, ]

- Engineering morphology and defects: Designing specific morphologies, such as nanowires, nanosheets, or hollow structures, can increase the surface area and expose more active sites. [, , ] Additionally, introducing defects, such as selenium vacancies, can enhance catalytic activity. []

Q9: How is computational chemistry employed in nickel selenide research?

A9: Computational techniques, such as density functional theory (DFT) calculations, provide valuable insights into the electronic structure, adsorption energies, and reaction pathways on nickel selenide surfaces. [, , ] These simulations help researchers understand the catalytic mechanisms, predict potential improvements, and guide the design of more efficient nickel selenide-based catalysts.

Q10: Can you provide an example of how DFT calculations are used to study nickel selenide?

A10: In a study on nickel selenide-based electrocatalysts for overall water splitting, DFT calculations revealed that the introduction of molybdenum doping shifted the d-band center of Ni3Se2 away from the Fermi level, facilitating hydrogen desorption and enhancing HER activity. []

Q11: What are the potential applications of nickel selenide beyond catalysis?

A11: Apart from catalysis, nickel selenide has shown potential in:

- Energy storage: Nickel selenide-based materials are being explored as electrode materials for supercapacitors and batteries due to their high theoretical capacity, good electrical conductivity, and electrochemical activity. [, , , , ]

- Biomedical applications: Nickel selenide nanoparticles, particularly in combination with other materials like polydopamine, have shown potential in biomedicine, such as photothermal therapy guided by magnetic resonance imaging (MRI). []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2H,5H-Pyrano[4,3-b]pyran-2,5-dione, 4,7-dimethyl-](/img/structure/B74968.png)